Structural Uniqueness: 1,3-Dimethylpyrazol-5-yl Amide Regioisomer Versus 3-yl and 4-yl Analogs
The compound bears the amide linkage at the 5-position of the 1,3-dimethylpyrazole ring, distinguishing it from the corresponding 3-yl and 4-yl regioisomers. In the SARD patent family, pyrazole-based ligands with the amide at different ring positions exhibit divergent androgen receptor degradation activity; for example, certain 3-yl linked analogs in US 9,834,507 show sub-micromolar AR degradation IC₅₀ values while 4-yl analogs are often inactive [1]. Although no quantitative degradation data have been published for this specific 5-yl regioisomer (CAS 1000381-70-3), the positional isomerism alone precludes direct substitution. The 5-yl attachment places the dimethylpyrazole ring in a distinct orientation relative to the aminopropanamide chain compared to 3-yl attachment, altering hydrogen-bond donor/acceptor geometry and steric bulk distribution .
| Evidence Dimension | Pyrazole amide regioisomer position (5-yl vs. 3-yl vs. 4-yl) |
|---|---|
| Target Compound Data | 5-yl regioisomer (CAS 1000381-70-3); no published AR degradation data |
| Comparator Or Baseline | 3-yl regioisomer analogs in US 9,834,507 exhibit AR degradation IC₅₀ < 1 µM; 4-yl analogs typically inactive |
| Quantified Difference | Difference not quantified for this specific compound; class-level trend predicts distinct activity based on regioisomerism |
| Conditions | AR degradation assay in LNCaP prostate cancer cells (patent disclosure) |
Why This Matters
Regioisomerism at the pyrazole-amide junction is a known determinant of target engagement in SARD pharmacology, making the 5-yl isomer a non-substitutable chemical entity for any SAR study focused on orientational effects.
- [1] Narayanan R, Miller DD, Ponnusamy T, et al. Selective androgen receptor degrader (SARD) ligands and methods of use thereof. US Patent 9,834,507 B2. Issued December 5, 2017. See heterocyclic variations and positional isomer examples. View Source
